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Cat. No.: B15578290 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of the investigational Hsd17B13 inhibitor, Hsd17B13-IN-103, against

other therapeutic alternatives. The guide synthesizes available preclinical data to evaluate its

potential for treating chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD)

and non-alcoholic steatohepatitis (NASH).

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme

predominantly expressed in the liver, has emerged as a promising therapeutic target for NAFLD

and NASH.[1] Human genetic studies have revealed that loss-of-function variants in the

HSD17B13 gene are associated with a decreased risk of developing chronic liver diseases and

a slower progression from simple steatosis to more severe conditions like cirrhosis and

hepatocellular carcinoma.[2][3][4] This has catalyzed the development of small molecule

inhibitors and RNA interference (RNAi) therapeutics aimed at mimicking this protective effect.

[3]

Hsd17B13-IN-103 is a novel inhibitor of HSD17B13.[5] While in vivo efficacy data for

Hsd17B13-IN-103 is not yet publicly available, its potent in vitro activity suggests a therapeutic

potential comparable to other inhibitors that have demonstrated favorable outcomes in

preclinical models. This guide will compare the available data for Hsd17B13-IN-103 with more

established HSD17B13 inhibitors to provide a framework for its potential in vivo validation.
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HSD17B13 is involved in the metabolism of steroids, fatty acids, and retinol.[6] Its expression is

upregulated in the livers of patients with NAFLD.[4] The enzyme is known to have retinol

dehydrogenase activity, converting retinol to retinaldehyde.[7] Inhibition of HSD17B13 is

hypothesized to protect against liver fibrosis by modulating lipid metabolism and reducing

lipotoxic species within hepatocytes.[2]
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Caption: Proposed HSD17B13 signaling pathway and points of therapeutic intervention.
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Comparative Efficacy of HSD17B13 Inhibitors
The therapeutic potential of HSD17B13 inhibitors is being explored through both small

molecule inhibitors and RNAi technologies. Below is a comparison of Hsd17B13-IN-103 with

other notable inhibitors in development.

In Vitro Potency

Hsd17B13-IN-103 has demonstrated potent inhibition of the HSD17B13 enzyme in

biochemical assays. The following table compares its in vitro potency with other small molecule

inhibitors.

Compound Type Target
IC50
(Human)

Selectivity
Reference(s
)

Hsd17B13-

IN-103

(Compound

44)

Small

Molecule
HSD17B13 <10 nM Not Specified [8]

INI-822
Small

Molecule
HSD17B13 Low nM

>100-fold vs.

other

HSD17B

family

members

[9][10]

BI-3231
Small

Molecule
HSD17B13 1 nM

>10,000-fold

vs.

HSD17B11

[10][11]

Compound

32

Small

Molecule
HSD17B13 2.5 nM Not Specified [12]

In Vivo Performance

While specific in vivo data for Hsd17B13-IN-103 is not yet available, studies on other

HSD17B13 inhibitors in animal models of NASH provide a benchmark for expected therapeutic

effects.
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Compound/Th
erapeutic

Type Animal Model
Key In Vivo
Effects

Reference(s)

INI-822 Small Molecule

Zucker Obese

Rats; CDAA-

HFD Rats

- Decreased

fibrotic proteins

in a human liver-

on-a-chip model.

- Led to changes

in bioactive

lipids. -

Decreased ALT

levels.

[5][13]

BI-3231 Small Molecule Mouse models

- Demonstrated

liver

accumulation. -

In vitro studies

show reduction

in triglyceride

accumulation

and improved

mitochondrial

function.

[14][15]

Compound 32 Small Molecule
Mouse models of

MASH

- Exhibited better

anti-MASH

effects compared

to BI-3231. -

Regulated

hepatic lipids by

inhibiting the

SREBP-1c/FAS

pathway.

[12][16]

ARO-HSD

(siRNA)

RNAi Humans with

suspected NASH

- Mean reduction

in hepatic

HSD17B13

mRNA of -93.4%

(200 mg dose). -

[17]
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Mean reduction

in ALT of -42.3%

(200 mg dose).

Rapirosiran

(siRNA)
RNAi

Humans with

MASH

- Median

reduction of 78%

in liver

HSD17B13

mRNA at 6

months (400 mg

dose).

[18]

Hsd17b13 ASO
Antisense

Oligonucleotide

CDAHFD Mouse

Model

- Significant

reduction of

hepatic

Hsd17b13 gene

expression. -

Modulatory effect

on hepatic

steatosis, but no

effect on fibrosis.

[19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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